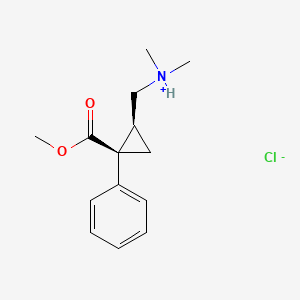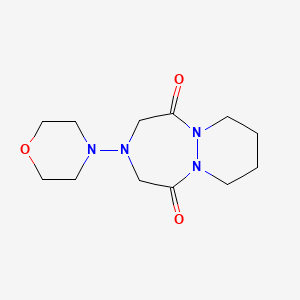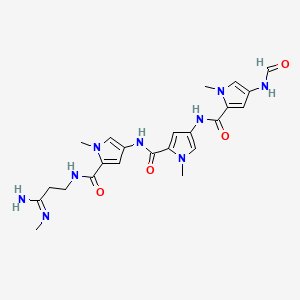
Bis(3-amino)triostin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-amino)triostin A is a derivative of triostin A, a natural product derived from the bacterium Streptomyces triostinicus. Triostin A is known for its antibiotic properties and its ability to bind to DNA through bisintercalation, a process where two planar chromophores insert between base pairs of DNA. This compound is characterized by the presence of amino groups at the 3-position of the quinoxaline rings, which enhances its DNA-binding properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-amino)triostin A involves the modification of triostin A. One common method includes the substitution of the quinoxaline chromophores with amino groups. This can be achieved by supplementing cultures of Streptomyces triostinicus with aromatic carboxylic acids, followed by purification using high-pressure liquid chromatography and characterization by nuclear magnetic resonance .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified strains of Streptomyces triostinicus. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-amino)triostin A undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The quinoxaline rings can be reduced to form dihydroquinoxaline derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, dihydroquinoxaline derivatives, and various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Bis(3-amino)triostin A has a wide range of applications in scientific research:
Chemistry: It is used as a DNA-binding agent in studies involving DNA structure and function.
Biology: It serves as a tool for studying DNA-protein interactions and gene regulation.
Medicine: Its ability to bind to DNA makes it a potential candidate for anticancer and antibiotic therapies.
Industry: It is used in the development of biosensors and diagnostic tools
Wirkmechanismus
Bis(3-amino)triostin A exerts its effects by binding to the minor groove of double-stranded DNA through bisintercalation. The amino groups at the 3-position of the quinoxaline rings enhance its binding affinity and specificity for guanine-cytosine-rich sequences. This binding interferes with DNA replication and transcription, leading to its antibiotic and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Echinomycin: Another bisintercalator with similar DNA-binding properties.
Thiocoraline: A cyclic depsipeptide with antitumor activity.
Quinoxapeptins: Compounds with similar structural features and DNA-binding capabilities
Uniqueness
Bis(3-amino)triostin A is unique due to the presence of amino groups at the 3-position of the quinoxaline rings, which enhances its DNA-binding affinity and specificity. This makes it a valuable tool in scientific research and a potential candidate for therapeutic applications .
Eigenschaften
CAS-Nummer |
85502-71-2 |
|---|---|
Molekularformel |
C50H64N14O12S2 |
Molekulargewicht |
1117.3 g/mol |
IUPAC-Name |
3-amino-N-[20-[(3-aminoquinoxaline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C50H64N14O12S2/c1-23(2)37-49(73)75-19-31(59-43(67)35-39(51)57-29-17-13-11-15-27(29)55-35)41(65)53-26(6)46(70)62(8)34-22-78-77-21-33(47(71)63(37)9)61(7)45(69)25(5)54-42(66)32(20-76-50(74)38(24(3)4)64(10)48(34)72)60-44(68)36-40(52)58-30-18-14-12-16-28(30)56-36/h11-18,23-26,31-34,37-38H,19-22H2,1-10H3,(H2,51,57)(H2,52,58)(H,53,65)(H,54,66)(H,59,67)(H,60,68) |
InChI-Schlüssel |
SRJRNFRLRQNCBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3N)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5N)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;molecular hydrogen](/img/structure/B12808778.png)


![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)










